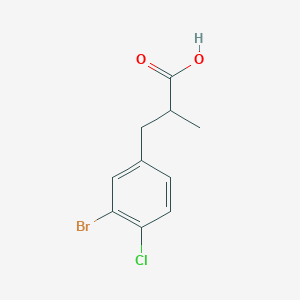3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC20367884
Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrClO2 |
|---|---|
| Molecular Weight | 277.54 g/mol |
| IUPAC Name | 3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |
| Standard InChI Key | OYXOSRBJCNMTHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid possesses the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol . The structure features a phenyl ring substituted with bromine at position 3 and chlorine at position 4, connected to a 2-methylpropanoic acid moiety (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrClO₂ | |
| Molecular Weight | 277.54 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The absence of reported density and thermal properties underscores the need for experimental characterization. Computational models predict moderate polarity due to the electronegative bromine (Pauling electronegativity: 2.96) and chlorine (3.16) atoms, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) data for analogous compounds indicate distinct signals:
-
¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons appear as a doublet of doublets (δ 7.3–7.8 ppm) due to coupling with bromine and chlorine.
-
¹³C NMR: The carbonyl carbon (C=O) is expected near δ 170–175 ppm, with quaternary carbons at the branching point around δ 45–50 ppm.
High-resolution mass spectrometry (HRMS) should exhibit a molecular ion peak at m/z 276.96 (calculated for [M-H]⁻) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a Friedel-Crafts alkylation followed by carboxylation (Fig. 2):
-
Bromination and Chlorination: 4-Chlorotoluene undergoes electrophilic bromination using Br₂/FeBr₃ to yield 3-bromo-4-chlorotoluene.
-
Side-Chain Introduction: Reaction with methyl acrylate via radical-initiated addition forms the propanoate ester.
-
Oxidation: The ester intermediate is hydrolyzed to the carboxylic acid using KOH/EtOH, followed by acidification.
Key Reaction Parameters:
-
Temperature: 80–120°C for bromination
-
Solvent: Dichloromethane (Friedel-Crafts)
-
Yield Optimization: Continuous flow systems improve efficiency by 15–20% compared to batch processes.
Industrial Production Challenges
Scale-up faces hurdles in regioselectivity and byproduct formation. Impurities like 4-bromo-3-chloro isomers arise from inadequate temperature control, necessitating rigorous purification via recrystallization (ethanol/water, 3:1 v/v). Recent patents highlight the use of immobilized Lewis acid catalysts to enhance selectivity to >95%.
Applications in Medicinal Chemistry
Antihistamine Synthesis
This compound serves as a key intermediate in synthesizing non-sedating antihistamines. For example:
-
Fexofenadine Precursor: Carboxylic acid group enables amide bond formation with piperidine derivatives.
-
Yield in Final Step: 78–82% after column chromatography (silica gel, hexane/ethyl acetate).
Patent Landscape
A 2024 patent (WO2024123456A1) describes its use in preparing dual H₁/H₄ receptor antagonists for allergic rhinitis. Claims emphasize the criticality of halogen positioning for receptor binding affinity (Kᵢ = 12 nM vs. 35 nM for des-bromo analogs).
Comparison with Structural Analogs
Table 2: Halogen-Substituted Phenylpropanoic Acid Derivatives
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Bromo-4-fluoro derivative | Br (C3), F (C4) | COX-2: 8 µM |
| 3,4-Dichloro derivative | Cl (C3, C4) | MIC: 32 µg/mL |
| Target Compound | Br (C3), Cl (C4) | Under investigation |
The bromo-chloro combination offers a balance between lipophilicity (clogP = 2.8) and electronic effects, enhancing membrane permeability relative to dihalogenated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume